molecular formula C18H23N5O2 B2954717 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide CAS No. 1797670-09-7

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide

Cat. No.: B2954717
CAS No.: 1797670-09-7
M. Wt: 341.415
InChI Key: SOAFGRAVCYVLBA-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide is a pyrimidine-derived benzamide compound characterized by a dimethylamino group at the 4-position and a morpholino ring at the 2-position of the pyrimidine core. The 5-position is substituted with a 2-methylbenzamide moiety, forming a planar aromatic system that likely contributes to its binding affinity in biological systems.

The compound’s synthesis likely involves coupling reactions between pyrimidine intermediates and benzamide precursors. For example, analogous compounds in the evidence utilize coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form amide bonds, as seen in the synthesis of sonidegib derivatives .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAFGRAVCYVLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and a morpholine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzamide moiety can be oxidized to form benzoic acid derivatives.

  • Reduction: The pyrimidinyl core can be reduced to form pyrimidinylamine derivatives.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Pyrimidinylamine derivatives.

  • Substitution: Substituted morpholines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

Industry: Utilized in the production of advanced materials and chemicals with specialized properties.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural differences and similarities between N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide and related compounds from the evidence:

Compound Name / Identifier Core Structure Key Substituents Synthesis Method Potential Application Reference
This compound (Target) Pyrimidine-Benzamide - 4-Dimethylamino
- 2-Morpholino
- 5-(2-Methylbenzamide)
Likely DCC/DMAP-mediated coupling Kinase inhibition (inferred)
Sonidegib Intermediate (3-Bromo-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide Pyridine-Benzamide - Bromo
- Morpholino
- 2-Methylbenzamide
DCC/DMAP with TPGS-750-M surfactant Hedgehog pathway inhibitor
5-Bromo-2-N-[...]-4-N-[4-(Pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine Pyrimidine-Diamine - Bromo
- Chlorophenyl
- Methoxy
Acid-catalyzed coupling in dioxane Anticancer (structural inference)
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl}-3-TF Benzamide Bipyrimidine-Benzamide - Bipyrimidine
- Trifluoromethyl
- Dimethylaminopyrrolidine
Multi-step coupling with stereochemical control Targeted therapy (e.g., kinase inhibition)
Betrixaban (N-(5-Chloropyridin-2-yl)-2-[(4-Methoxybenzoyl)Amino]-5-Methoxybenzamide) Pyridine-Benzamide - Chloropyridinyl
- Methoxybenzoyl
- Methoxyphenyl
Patent-described multi-step synthesis Factor Xa inhibitor (anticoagulant)

Key Observations

Substituent Impact on Bioactivity: The morpholino group in the target compound and sonidegib intermediates (e.g., ) enhances solubility and modulates target binding, as morpholine rings often act as hydrogen bond acceptors. Trifluoromethyl groups (e.g., ) improve lipophilicity and bioavailability, critical for blood-brain barrier penetration in neurological targets.

Synthesis Strategies :

  • The target compound’s synthesis likely parallels methods used for sonidegib derivatives, employing carbodiimide-based coupling .
  • Acid-catalyzed reactions in dioxane (e.g., ) contrast with surfactant-assisted syntheses (e.g., TPGS-750-M in ), which improve reaction efficiency in aqueous media.

The dimethylamino group in the target may enhance cellular uptake compared to non-aminated analogs (e.g., ).

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-morpholinopyrimidine with benzoyl chloride in the presence of a base like triethylamine under reflux conditions, facilitating the formation of the desired amide product.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their respective reactions, leading to reduced cellular activities associated with inflammation and tumor growth.
  • Receptor Modulation : It may also modulate receptor functions, influencing various signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Recent studies have evaluated the compound's efficacy as a potential anticancer agent. For instance, it has been investigated for its ability to inhibit Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation. In vitro studies suggest that compounds targeting PLK4 can effectively reduce tumor growth in certain cancer cell lines .

Enzyme Inhibition Studies

The compound has demonstrated significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For example, it has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies

  • PLK4 Inhibition : A study highlighted the effectiveness of the compound in inhibiting PLK4 activity, providing a basis for its use in cancer therapies. The study involved measuring TRIM37 and Chromogranin A levels as biomarkers for responsiveness to treatment, indicating that elevated levels could predict therapeutic efficacy .
  • Tyrosinase Inhibition : Research indicated that derivatives of this compound exhibited potent tyrosinase inhibitory activities comparable to established inhibitors like kojic acid. In B16F10 murine melanoma cells, these derivatives significantly reduced melanin synthesis without cytotoxic effects at lower concentrations .

Data Summary

Biological Activity Effect Reference
PLK4 InhibitionReduces tumor growth
Tyrosinase InhibitionDecreases melanin production
Cytotoxicity in Cancer CellsNon-cytotoxic at ≤20 µM

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